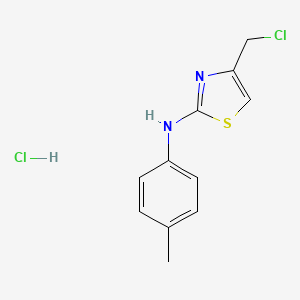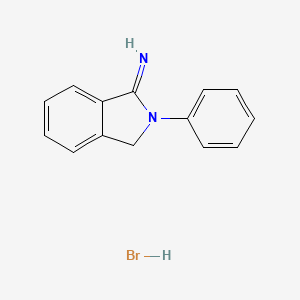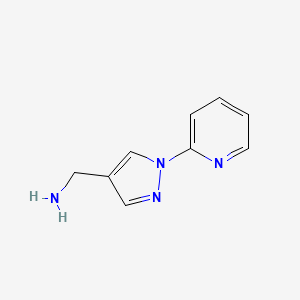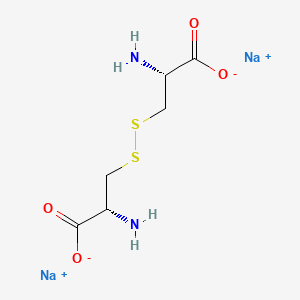
L-Cystine disodium salt
概要
説明
L-Cystine disodium salt is a natural proteinogenic amino acid sulfide dimer of L-cysteine . It is used as a cell culture supplement and to characterize and identify specific amino acid transport systems in cells . The molecular formula of L-Cystine disodium salt is C6H10N2Na2O4S2 .
Synthesis Analysis
L-Cystine disodium salt is formed by the oxidation of two cysteine molecules that covalently link by a disulfide bond . A high-throughput quantitative analytical method for L-cysteine-containing dipeptides has been developed, which involves derivatization using monobromobimane (a thiol-specific alkylating reagent) and detection as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) .Molecular Structure Analysis
L-Cysteine, distinguished by its possession of reactive sulfhydryl groups within its molecular structure, plays a significant role in both biological systems and the pharmaceutical industry .Chemical Reactions Analysis
L-Cysteine is metabolically a fundamental sulfur compound and important components in various cellular factors. Thiol compounds like L-Cysteine convert through disulfide-exchange and air oxidation during sample preparation . The high reactivity of the free thiol group of L-Cysteine can also promote a number of radical reactions .科学的研究の応用
-
Cell Culture Supplement
- Field : Biotechnology
- Application : L-Cystine disodium salt is used as a cell culture supplement. It’s an essential component in all chemically defined media formulations .
- Method : It’s added to the cell culture media to provide sufficient Cys-equivalents, which is critical to achieve the best bioprocess performance during the cultivation of cells in serum-free, chemically defined conditions .
- Results : It helps to reduce oxidative stress and is the rate-limiting substrate in the biosynthesis of glutathione, the main mediator of intracellular redox homeostasis .
-
High-Throughput Quantitative Analytical Method for L-Cysteine-Containing Dipeptides
- Field : Biochemistry
- Application : L-Cystine disodium salt is used in the development of a high-throughput quantitative analytical method for L-cysteine-containing dipeptides .
- Method : Thiol molecules like L-Cystine-containing dipeptides are derivatized using monobromobimane (a thiol-specific alkylating reagent) and detected as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) .
- Results : The method was successfully applied to monitor L-Cystine-containing dipeptides in E. coli Cys producer overexpressing bacD gene .
-
Characterizing and Identifying Specific Amino Acid Transport Systems in Cells
- Field : Cell Biology
- Application : L-Cystine disodium salt is used to characterize and identify specific amino acid transport systems in cells .
- Method : It’s used in experiments to study the uptake of L-Cystine by different cell lines .
- Results : The results help in understanding how cells control the utilization of L-Cystine in its various forms .
-
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : L-Cystine disodium salt is used as a stabilizer and excipient in the formulation of drugs . It helps to improve their stability and efficacy .
- Method : It is added to the drug formulation during the manufacturing process to enhance the stability of the active pharmaceutical ingredients .
- Results : The addition of L-Cystine disodium salt improves the stability and efficacy of the drugs .
-
Food Industry
- Field : Food Industry
- Application : L-Cystine disodium salt is commonly used as a dough conditioner in the baking industry . It helps improve the texture, elasticity, and shelf life of bread . L-Cystine also acts as a flavor enhancer in various processed foods, providing a savory or umami taste .
- Method : It is added to the dough during the mixing process to improve the texture and elasticity of the bread . It is also added to various processed foods as a flavor enhancer .
- Results : The addition of L-Cystine disodium salt improves the texture, elasticity, and shelf life of bread . It also enhances the flavor of various processed foods .
-
Cosmetics Industry
- Field : Cosmetics Industry
- Application : L-Cystine disodium salt is often included in hair care products, such as shampoos and conditioners, due to its ability to strengthen and protect hair strands . It is also used in skincare products for its antioxidant properties, which help combat the damaging effects of free radicals on the skin .
- Method : It is added to the formulation of hair care and skincare products during the manufacturing process .
- Results : The addition of L-Cystine disodium salt strengthens and protects hair strands, and combats the damaging effects of free radicals on the skin .
-
Animal Feed Industry
- Field : Animal Feed Industry
- Application : L-Cystine disodium salt is used as a supplement in animal feed . It’s an essential sulphur-containing amino acid, naturally occurring in proteins of plants and animals .
- Method : It’s added to the animal feed to provide sufficient Cys-equivalents, which is critical for the animals’ growth and health .
- Results : It helps to reduce oxidative stress and is the rate-limiting substrate in the biosynthesis of glutathione, the main mediator of intracellular redox homeostasis .
-
Nutraceuticals Industry
- Field : Nutraceuticals Industry
- Application : L-Cystine disodium salt is used in the production of nutraceuticals . It’s a precursor for the production of food supplements and nutraceuticals .
- Method : It’s added to the formulation of nutraceuticals during the manufacturing process to enhance their nutritional value .
- Results : The addition of L-Cystine disodium salt improves the nutritional value of the nutraceuticals .
-
Chemical Industry
- Field : Chemical Industry
- Application : L-Cystine disodium salt is used in various chemical reactions due to its high reactivity . It’s used in cell culture media for the cultivation of various types of cells, including mammalian, bacterial, and fungal cells .
- Method : It’s added to the chemical reactions as a reagent .
- Results : The addition of L-Cystine disodium salt enhances the efficiency of the chemical reactions .
Safety And Hazards
将来の方向性
L-Cystine has a low solubility and can precipitate at concentrations higher than 1 mM. The high reactivity of the free thiol group of L-Cysteine can also promote a number of radical reactions that result in toxic and growth-inhibitory chemical species . Future research could focus on overcoming these challenges to improve the health and well-being of animals and humans .
特性
IUPAC Name |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPMKWGXOOSKL-RGVONZFCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SSC[C@@H](C(=O)[O-])N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2Na2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889833 | |
| Record name | L-Cystine, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine, disodium salt | |
CAS RN |
64704-23-0 | |
| Record name | L-Cystine, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Cystine, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium L-cystinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTINE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LSG83CXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

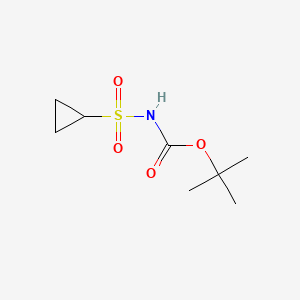

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)
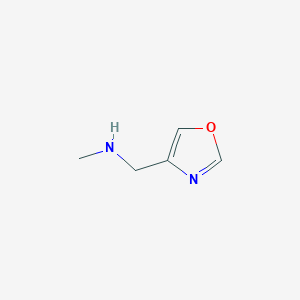
![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)


